(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol
Overview
Description
“(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring using proton quantum tunneling . These methods have fewer side reactions and high yield, making them conducive for constructing complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of benzofuran compounds is versatile and unique, making them an important basis for medicinal chemistry . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds have been developed and utilized as anticancer agents . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . These compounds have shown significant anticancer activity against the human ovarian cancer cell line A2780 .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds contribute to their diverse pharmacological activities. For example, fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .Scientific Research Applications
Benzofuran derivatives also play a crucial role in the synthesis of various bioactive heterocycles, with many natural and synthetic compounds containing the benzofuran nucleus showing a broad range of biological activities. These compounds have attracted significant attention from chemical and pharmaceutical researchers due to their potential as natural drug lead compounds. Recent discoveries include novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity and benzofuran scaffolds developed as anticancer agents. Advances in the chemical synthesis of benzofuran rings, including unique free radical cyclization cascades and methods utilizing proton quantum tunneling, have facilitated the construction of complex benzofuran derivatives with high yield and minimal side reactions (Miao et al., 2019).
Mechanism of Action
The mechanism of action of benzofuran compounds is related to their strong biological activities. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Safety and Hazards
Future Directions
The future research of benzofuran compounds is promising. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Properties
IUPAC Name |
(7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1,3,7,12H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMRWQRFKVPWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2Br)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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